2-[2-(2-Methoxyethoxy)ethoxy]acetic acid
Overview
Description
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid, also known as O-[2-(2-Methoxyethoxy)ethyl]glycolic acid, is an organic compound with the molecular formula C7H14O5. It is a derivative of glycolic acid and features a triethylene glycol chain. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
It is known that it can react with primary amine groups in the presence of activators to form a stable amide bond . This suggests that it may interact with enzymes, proteins, and other biomolecules that contain primary amine groups.
Molecular Mechanism
The molecular mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid is not well defined. Given its ability to form stable amide bonds with primary amines , it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid typically involves the reaction of glycolic acid with triethylene glycol monomethyl ether. The reaction is carried out under acidic conditions to facilitate esterification. The general reaction scheme is as follows:
Glycolic Acid+Triethylene Glycol Monomethyl Ether→2-[2-(2-Methoxyethoxy)ethoxy]acetic acid+Water
The reaction is typically conducted at elevated temperatures (around 140°C) and under reduced pressure (2 mmHg) to drive the reaction to completion and remove the water formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation and crystallization techniques to obtain the desired technical grade .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Oxidation: Conversion to corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions at the ether linkages.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acidic catalysts such as sulfuric acid.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Esterification: Formation of esters with various alcohols.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid has a wide range of applications in scientific research:
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid involves its ability to form stable complexes with various molecules. The triethylene glycol chain provides flexibility and hydrophilicity, allowing the compound to interact with a wide range of molecular targets. In nanoparticle stabilization, it acts as a ligand, coordinating with metal ions to form stable colloidal dispersions . In drug delivery, it enhances the solubility and stability of poorly water-soluble drugs by forming complexes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)acetic acid: A simpler analog with a shorter ethylene glycol chain.
3,6,9-Trioxaundecanedioic acid: A related compound with a similar triethylene glycol structure but with two carboxylic acid groups.
Methoxyacetic acid: A simpler glycolic acid derivative with a single methoxy group.
Uniqueness
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid is unique due to its triethylene glycol chain, which imparts greater flexibility and hydrophilicity compared to its simpler analogs. This makes it particularly useful in applications requiring biocompatibility and stability, such as nanoparticle stabilization and drug delivery systems .
Properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-10-2-3-11-4-5-12-6-7(8)9/h2-6H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBWXWLDOKIVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075401 | |
Record name | (2-(2-Methoxyethoxy)ethoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16024-58-1 | |
Record name | [2-(2-Methoxyethoxy)ethoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16024-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-(2-Methoxyethoxy)ethoxy)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016024581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-[2-(2-methoxyethoxy)ethoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2-(2-Methoxyethoxy)ethoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(2-methoxyethoxy)ethoxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.495 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2-(2-METHOXYETHOXY)ETHOXY)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHF784H2CZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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